molecular formula C7H17NO2 B13253966 2,3-Dimethoxy-3-methylbutan-1-amine

2,3-Dimethoxy-3-methylbutan-1-amine

Cat. No.: B13253966
M. Wt: 147.22 g/mol
InChI Key: YGBSPQUMYJEAJZ-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-3-methylbutan-1-amine is an organic compound with the molecular formula C7H17NO2 It is a derivative of butan-1-amine, characterized by the presence of two methoxy groups and a methyl group attached to the butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-3-methylbutan-1-amine typically involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst to form 2,3-dimethoxy-3-methylbutan-2-ol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-3-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2,3-Dimethoxy-3-methylbutan-1-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-3-methylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the amine functionality play crucial roles in its binding affinity and activity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate biochemical pathways through its structural features .

Comparison with Similar Compounds

    3-Methylbutan-1-amine: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    2,3-Dimethoxybutan-1-amine: Similar structure but without the methyl group, affecting its steric and electronic properties.

    2,3-Dimethoxy-3-methylbutane: Lacks the amine functionality, leading to different applications and reactivity.

Uniqueness: 2,3-Dimethoxy-3-methylbutan-1-amine is unique due to the combination of methoxy groups and a methyl group on the butane backbone, along with the amine functionality.

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

2,3-dimethoxy-3-methylbutan-1-amine

InChI

InChI=1S/C7H17NO2/c1-7(2,10-4)6(5-8)9-3/h6H,5,8H2,1-4H3

InChI Key

YGBSPQUMYJEAJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CN)OC)OC

Origin of Product

United States

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